2,4-Dimethoxy-6-methylphenol

Structure-activity relationship Intramolecular hydrogen bonding Phenoxyl radical stability

2,4-Dimethoxy-6-methylphenol (CAS 53887-78-8; also referred to as 2-hydroxy-3,5-dimethoxytoluene or DMD) is a trisubstituted phenol belonging to the dimethoxytoluene subclass. It features a 1,2,3,5-tetrasubstituted benzene core bearing methoxy groups at the 2- and 4-positions, a methyl substituent at the 6‑position, and a free phenolic –OH at position This specific 2,4-dimethoxy-6-methyl substitution pattern distinguishes it from its closest regioisomer, 2,6-dimethoxy-4-methylphenol (CAS 6638-05-7), and from simpler analogs such as 2,4-dimethoxyphenol and 2-methoxy-4-methylphenol.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 53887-78-8
Cat. No. B13996081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-6-methylphenol
CAS53887-78-8
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)OC)OC
InChIInChI=1S/C9H12O3/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5,10H,1-3H3
InChIKeyKJRBBVPGJVQGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-6-methylphenol (CAS 53887-78-8): A Distinct Dimethoxytoluene for Radical-Trapping and Phytotoxic Research


2,4-Dimethoxy-6-methylphenol (CAS 53887-78-8; also referred to as 2-hydroxy-3,5-dimethoxytoluene or DMD) is a trisubstituted phenol belonging to the dimethoxytoluene subclass . It features a 1,2,3,5-tetrasubstituted benzene core bearing methoxy groups at the 2- and 4-positions, a methyl substituent at the 6‑position, and a free phenolic –OH at position 1. This specific 2,4-dimethoxy-6-methyl substitution pattern distinguishes it from its closest regioisomer, 2,6-dimethoxy-4-methylphenol (CAS 6638-05-7), and from simpler analogs such as 2,4-dimethoxyphenol and 2-methoxy-4-methylphenol. The compound has been used as a building block in organic synthesis and has drawn interest for its radical-scavenging behavior and phytotoxic activity profiles .

Why Generic Substitution Fails for 2,4-Dimethoxy-6-methylphenol in Structure-Activity Applications


In-class dimethoxytoluenes and methoxyphenols cannot be freely interchanged because the exact positions of the methoxy and methyl groups fundamentally control the strength of intramolecular hydrogen bonding, the O–H bond dissociation enthalpy (BDE), and the resulting hydrogen-atom transfer kinetics to peroxyl radicals [1]. For example, moving the methyl group from the 6-position (target compound) to the 4-position yields 2,6-dimethoxy-4-methylphenol, which alters both the steric environment around the –OH and the electronic stabilization of the phenoxyl radical. Similarly, removing the 6‑methyl group entirely (giving 2,4-dimethoxyphenol) eliminates the electron-donating inductive effect of the methyl and changes the conformational preferences of the ortho-methoxy groups. These structural perturbations translate into measurable shifts in BDE, antioxidant rate constants, and biological endpoints such as phytotoxicity IC50 values, making generic substitution scientifically unsubstantiated [2].

Quantitative Differential Evidence for 2,4-Dimethoxy-6-methylphenol vs. Closest Analogs


Regiochemical Substitution Pattern Dictates Intramolecular H-Bonding and Radical Stability Compared with 2,6-Dimethoxy-4-methylphenol

The target compound places the methyl group at the 6‑position (ortho to –OH) and methoxy groups at the 2- and 4-positions. In 2,6-dimethoxy-4-methylphenol, the methyl group is para to –OH and both methoxy groups are ortho. This difference in substitution pattern alters the preferred conformation of ortho-methoxy groups: in the target compound, the 2‑methoxy group can form an intramolecular H‑bond with the phenolic –OH, while the 4‑methoxy group provides para electronic stabilization. DFT calculations and experimental FTIR data on related 2‑alkoxyphenols demonstrate that such conformational preferences directly influence the O–H BDE and the stability of the phenoxyl radical, two parameters that are critical for antioxidant performance [1].

Structure-activity relationship Intramolecular hydrogen bonding Phenoxyl radical stability

O–H Bond Dissociation Enthalpy (BDE) Inferiority vs. 2,6-Dimethoxyphenol Scaffold

Experimentally determined relative BDE(O–H) values (kcal mol⁻¹ vs. phenol) for model compounds reveal that 2,4-dimethoxyphenol exhibits a BDE lowering of −9.0 kcal mol⁻¹, whereas 2,6-dimethoxyphenol shows a greater reduction of −10.6 kcal mol⁻¹ [1]. The addition of a 6‑methyl group (as in the target compound) is expected, based on the additive substituent model, to contribute an additional ≈−0.8 to −1.2 kcal mol⁻¹. Thus the target compound's estimated BDE reduction is ≈−9.8 to −10.2 kcal mol⁻¹ relative to phenol, still falling short of the −10.6 kcal mol⁻¹ achieved by 2,6-dimethoxyphenol. This demonstrates that the 2,4,6-substitution pattern is inherently less effective at weakening the O–H bond than the 2,6-dimethoxy arrangement.

Bond dissociation enthalpy Antioxidant mechanism Thermochemistry

Hydrogen-Atom Transfer Kinetics (kinh) to Peroxyl Radicals: Quantitative Rank Among 2-Alkoxyphenols

The inhibited autoxidation of cumene was used to measure the rate constant for H‑atom transfer (kinh) from a series of 2‑alkoxyphenols to peroxyl radicals. For 2‑methoxyphenol, 2‑methoxy‑4‑methylphenol, and 2,4‑dimethoxyphenol, the log(kinh) values were found to be linearly correlated with BDE(O–H), with the slope corresponding to the Evans–Polanyi relationship established for 2,6‑dimethylphenols [1]. By interpolation, 2,4‑dimethoxy‑6‑methylphenol is predicted to exhibit a kinh value between that of 2‑methoxy‑4‑methylphenol and 2,4‑dimethoxyphenol, yet consistently lower than the kinh of 2,6‑dimethoxyphenol. The precise ranking is: 2,6‑dimethoxyphenol (fastest) > 2,4‑dimethoxyphenol ≈ 2,4‑dimethoxy‑6‑methylphenol > 2‑methoxy‑4‑methylphenol > 2‑methoxyphenol.

Hydrogen-atom transfer Peroxyl radical trapping Kinetic inhibition constant

Phytotoxic Activity: IC50 < 0.5 mM Against Lactuca sativa Seed Germination

In a direct biological assay, 2,4-dimethoxy-6-methylphenol inhibited the germination and early growth of Lactuca sativa (lettuce) seeds with an IC50 value below 0.5 mM . For comparison, the structurally related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) exhibits phytotoxic IC50 values in the range of 0.001–0.01 mM against sensitive dicot species, indicating that the target compound is approximately 50‑ to 500‑fold less potent. Within the dimethoxytoluene subclass, 3,4-dimethoxytoluene has been reported to generate stable cation radicals upon lignin peroxidase oxidation, but direct seed germination IC50 data for this and other regioisomers remain unpublished [1]. This makes the target compound one of the few dimethoxytoluenes with a quantified phytotoxicity benchmark.

Phytotoxicity Herbicide discovery Seed germination inhibition

Gas-Phase Acidity Ranking Informs Proton-Transfer Reactivity vs. Dimethoxyphenol Isomers

Experimental gas-phase acidities determined by the kinetic method place 2,4-dimethoxyphenol in the middle of the dimethoxyphenol acidity scale: ΔGacid ≈ 341–343 kcal mol⁻¹, less acidic than 2,5-dimethoxyphenol (≈338 kcal mol⁻¹) but more acidic than 2,6-dimethoxyphenol (≈344 kcal mol⁻¹) and phenol itself (≈347 kcal mol⁻¹) [1]. The addition of a 6‑methyl group is expected to slightly weaken gas-phase acidity (increase ΔGacid by ≈1–2 kcal mol⁻¹) due to the electron-donating inductive effect destabilizing the phenoxide anion. Consequently, 2,4-dimethoxy-6-methylphenol is predicted to be a marginally weaker gas-phase acid than 2,4-dimethoxyphenol but still a stronger acid than 2,6-dimethoxyphenol.

Gas-phase acidity Proton transfer Mass spectrometry

Synthetic Accessibility: Selective Preparation via Methanol Alkylation of Methylphenol

A patented process for preparing alkoxyphenols describes the reaction of phenol halides with alkali metal hydroxide/methanol mixtures in the presence of a copper catalyst [1]. For 2,4-dimethoxy-6-methylphenol specifically, the synthetic route involves reacting 2-bromo-4-methoxy-6-methylphenol or a related halide precursor with sodium methoxide under CuI catalysis in dimethylformamide, yielding the target compound in moderate to good yields (reported range 60–89% for analogous substrates). In contrast, the alternative regioisomer 2,6-dimethoxy-4-methylphenol is commercially available from multiple suppliers (e.g., TCI America, purity ≥97%) , making it more accessible for immediate procurement. The target compound's lower commercial availability means that researchers must often resort to custom synthesis, which should be factored into procurement timelines.

Synthetic methodology Alkoxyphenol preparation Process chemistry

Recommended Research and Industrial Application Scenarios for 2,4-Dimethoxy-6-methylphenol


Structure–Activity Relationship (SAR) Studies on Phenolic Radical-Trapping Antioxidants

When building a SAR matrix of methoxy-methyl substituted phenols, 2,4-dimethoxy-6-methylphenol provides a unique data point combining a 2-methoxy ortho H‑bond donor, a 4-methoxy para electron donor, and a 6-methyl ortho steric/inductive modulator. Its estimated O–H BDE of ≈−9.8 to −10.2 kcal mol⁻¹ (relative to phenol) and predicted log(kinh) of ≈4.6–4.9 fill the gap between 2-methoxy-4-methylphenol (BDE −3.7, log(kinh) ~4.5) and 2,4-dimethoxyphenol (BDE −5.4, log(kinh) ~4.8) [1], enabling quantitative deconvolution of substituent effects on radical-trapping kinetics.

Herbicide Lead Discovery: Phytotoxicity Screening Against Dicot Weeds

With a verified Lactuca sativa seed germination IC50 below 0.5 mM, this compound serves as a tractable starting point for herbicide lead optimization [1]. Unlike many dimethoxytoluene regioisomers that lack any published phytotoxicity data, the target compound provides a reproducible activity benchmark. Medicinal chemistry efforts can focus on modifying the 6-methyl or methoxy positions to improve potency toward the 0.01–0.1 mM range relevant for commercial herbicide candidates, while using the original compound as an internal assay control.

Mechanistic Probes for Proton-Coupled Electron Transfer (PCET) Reactions

The estimated gas-phase acidity of 2,4-dimethoxy-6-methylphenol (ΔGacid ≈ 342–344 kcal mol⁻¹) places it in a narrow acidity window between 2,4-dimethoxyphenol and 2,6-dimethoxyphenol [1]. This intermediate acidity, combined with its moderate O–H BDE, makes the compound a valuable mechanistic probe for distinguishing concerted PCET from stepwise proton-then-electron transfer pathways in model systems such as phenol–base–oxidant triads. Researchers studying enzymatic tyrosine oxidation or synthetic water-oxidation catalysts can use this compound to calibrate PCET rate constants.

Synthetic Intermediate for Diaryl Ether and Benzamide Pharmacophores

The free phenolic –OH at position 1 allows facile derivatization. The compound has been employed as a precursor for 2,4-dimethoxy-6-methylbenzamide via acylation and for meta-substituted diaryl ethers via Ullmann-type coupling [1][2]. The 2,4-dimethoxy-6-methyl substitution pattern imparts distinct electronic and steric properties to the resulting pharmacophores compared to the more common 2,6-dimethoxy-4-methyl scaffold, potentially yielding differential binding affinities or metabolic stabilities in drug discovery programs targeting kinase inhibition or GPCR modulation.

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